Triethoxy(triphenylmethyl)germane
Description
Triethoxy(triphenylmethyl)germane is an organogermanium compound characterized by a germanium atom bonded to three ethoxy groups (-OCH₂CH₃) and one triphenylmethyl (trityl) group (C₆H₅)₃C. This structure combines the steric bulk of the trityl group with the electron-donating ethoxy substituents, resulting in unique reactivity and stability.
Properties
CAS No. |
88102-98-1 |
|---|---|
Molecular Formula |
C25H30GeO3 |
Molecular Weight |
451.1 g/mol |
IUPAC Name |
triethoxy(trityl)germane |
InChI |
InChI=1S/C25H30GeO3/c1-4-27-26(28-5-2,29-6-3)25(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h7-21H,4-6H2,1-3H3 |
InChI Key |
NSTZLJPJUVIQSW-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Ge](C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy(triphenylmethyl)germane typically involves the reaction of triphenylmethyl chloride with germanium tetrachloride in the presence of an appropriate base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
Ph3CCl+GeCl4+3EtOH→Ph3CGe(OEt)3+3HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Triethoxy(triphenylmethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and triphenylmethanol.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and triphenylmethanol.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the reagents used.
Scientific Research Applications
Triethoxy(triphenylmethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as semiconductors and polymers.
Mechanism of Action
The mechanism of action of Triethoxy(triphenylmethyl)germane involves its interaction with cellular components. The triphenylmethyl group can act as a radical scavenger, protecting cells from oxidative damage. The germanium atom can interact with biological molecules, potentially altering their function and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Triethoxy(triphenylmethyl)germane with structurally or functionally related organogermanium compounds, focusing on molecular features, stability, and applications.
Table 1: Structural and Functional Comparison
Key Comparisons:
Steric and Electronic Effects: The trityl group in this compound provides greater steric protection than phenyl or methyl groups in analogs like Triphenylgermanium chloride or (tert-Butylperoxy)(trimethyl)germane. This hinders nucleophilic attacks, enhancing thermal stability . Ethoxy groups are stronger electron donors compared to chlorine or bromine in Triphenylgermanium chloride or Tributylgermanium bromide. This could lower electrophilicity at the germanium center, reducing reactivity in polar reactions but favoring radical or photochemical pathways .
Reactivity in Synthesis: Unlike Chloro[tris(pentafluorophenyl)]germane, which is used in fluorinated material synthesis due to its oxidative resistance, this compound’s ethoxy groups may facilitate alkoxy exchange reactions, similar to triethylgermanes in cross-coupling applications . Triphenylgermanium chloride’s cytotoxicity is attributed to its phenyl-chlorine-germanium motif, whereas the ethoxy groups in this compound might reduce bioactivity but improve compatibility in non-biological applications .
Its stability under mild conditions could make it suitable for photoredox catalysis, similar to diacylgermanes used in light-driven reactions .
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